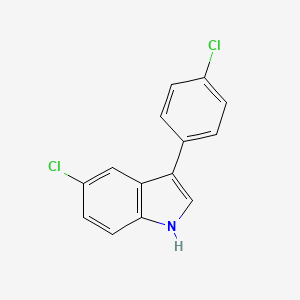

5-Chloro-3-(4-chlorophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYYQPGQWRCOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 4 Chlorophenyl 1h Indole Analogues

Established Synthetic Routes for Substituted 1H-Indoles

The construction of the indole (B1671886) nucleus is a well-trodden path in organic synthesis, with a variety of methods developed to afford diverse substitution patterns. These methods can be broadly categorized into cyclization reactions that form the indole ring system and post-functionalization of a pre-formed indole core.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium-catalyzed reactions have revolutionized the synthesis of complex heterocyclic systems, and the formation of indoles is no exception. These methods often offer high efficiency, functional group tolerance, and the ability to construct highly substituted indole rings.

One of the most powerful palladium-catalyzed methods for indole synthesis is the Larock indole synthesis . This reaction involves the heteroannulation of an ortho-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.orgrsc.orgnih.govub.edusynarchive.com The versatility of this reaction allows for the synthesis of a wide variety of 2,3-disubstituted indoles. The general mechanism proceeds through oxidative addition of the ortho-haloaniline to a Pd(0) species, followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst and yield the indole product.

The Heck reaction , another cornerstone of palladium catalysis, can also be employed in the synthesis of indoles. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com Intramolecular Heck reactions of suitably substituted anilines bearing a vinyl halide or triflate can lead to the formation of the indole ring. Furthermore, intermolecular Heck reactions can be used to introduce substituents onto a pre-formed indole nucleus.

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide or triflate, is a versatile tool for C-C bond formation and can be adapted for indole synthesis. organic-chemistry.orgacs.org For instance, an appropriately substituted aniline (B41778) derivative can be coupled with a boronic acid to construct a key intermediate that can then be cyclized to form the indole ring.

| Reaction | Catalyst | Reactants | Key Features |

| Larock Indole Synthesis | Pd(OAc)₂ or other Pd(0) sources | ortho-haloaniline, alkyne | High versatility for 2,3-disubstituted indoles. wikipedia.orgrsc.orgnih.govub.edusynarchive.com |

| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂) | Unsaturated halide/triflate, alkene | Can be used for both ring formation and functionalization. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com |

| Suzuki Coupling | Pd catalyst and a base | Organoboron compound, halide/triflate | Excellent for C-C bond formation in indole synthesis. organic-chemistry.orgacs.org |

Alternative Cyclization Strategies for Indole Ring Formation

Beyond palladium-catalyzed methods, several other classical and modern cyclization strategies are routinely employed for indole synthesis.

The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles. wikipedia.orgjk-sci.comyoutube.comorganic-chemistry.orgresearchgate.net This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to generate the indole nucleus. The choice of the substituted phenylhydrazine and the carbonyl compound dictates the substitution pattern of the final indole product. For the synthesis of 5-chloroindoles, a (4-chlorophenyl)hydrazine would be a suitable starting material.

Other notable methods include the Bischler-Möhlau indole synthesis , the Reissert indole synthesis , and more recent methods involving transition-metal-catalyzed cyclization of substituted anilines with alkynes or other coupling partners. mdpi.comorganic-chemistry.org

| Reaction | Catalyst/Reagent | Reactants | Key Features |

| Fischer Indole Synthesis | Acid (Brønsted or Lewis) | Phenylhydrazine, aldehyde/ketone | A classic and widely used method. wikipedia.orgjk-sci.comyoutube.comorganic-chemistry.orgresearchgate.net |

| Bischler-Möhlau Indole Synthesis | Acid | α-halo-ketone, aniline | Involves an α-arylamino ketone intermediate. |

| Reissert Indole Synthesis | Base | o-nitrotoluene, diethyl oxalate | Proceeds via condensation and reductive cyclization. |

Regioselective Functionalization Techniques for 5-Chloro-3-(4-chlorophenyl)-1H-indole Synthesis

The synthesis of the target molecule, 5-Chloro-3-(4-chlorophenyl)-1H-indole, requires precise control over the introduction of the chlorine atom at the C5 position and the 4-chlorophenyl group at the C3 position of the indole nucleus.

Introduction of Chlorine at the C5 Position of the Indole Nucleus

The regioselective chlorination of the indole ring is a critical step. Direct electrophilic chlorination of the indole nucleus often leads to a mixture of products, with the C3 position being the most reactive towards electrophiles. Therefore, a common strategy is to introduce the chlorine atom onto the aniline precursor before the indole ring formation. For instance, using 4-chloroaniline (B138754) as a starting material in a palladium-catalyzed cyclization or 4-chlorophenylhydrazine (B93024) in a Fischer indole synthesis would directly lead to a 5-chloroindole (B142107) derivative. wikipedia.orgyoutube.com

Alternatively, direct chlorination of a pre-formed indole can be achieved with controlled regioselectivity under specific conditions. For example, enzymatic halogenation using tryptophan halogenases can achieve site-specific chlorination at the C5 position. nih.gov Chemical methods for regioselective C5-H functionalization are also being developed. researchgate.net

Selective Arylation at the C3 Position with (4-chlorophenyl) Moieties

The introduction of the 4-chlorophenyl group at the C3 position is typically achieved through cross-coupling reactions on a 3-unsubstituted or 3-haloindole derivative. The high nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic attack.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for this transformation. researchgate.netnih.govresearchgate.netrsc.orgacs.orgacs.orgorganic-chemistry.org This method avoids the need to pre-functionalize the indole at the C3 position. The reaction of an indole with an aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392), in the presence of a suitable palladium catalyst and ligand can afford the desired 3-arylindole. The choice of ligand is often crucial for achieving high selectivity for C3-arylation over N-arylation.

Alternatively, traditional cross-coupling reactions like the Suzuki coupling can be employed. This would involve the reaction of a 3-boro-functionalized indole with 1-chloro-4-iodobenzene or the coupling of a 3-haloindole with (4-chlorophenyl)boronic acid.

| Reaction | Catalyst/Reagent | Reactants | Key Features |

| Direct C-H Arylation | Pd catalyst (e.g., Pd(OAc)₂), ligand | Indole, aryl halide | Atom-economical method for C3-arylation. researchgate.netnih.govresearchgate.netrsc.orgacs.orgacs.orgorganic-chemistry.org |

| Suzuki Coupling | Pd catalyst, base | 3-Boroindole and aryl halide, or 3-haloindole and arylboronic acid | A reliable and high-yielding cross-coupling method. |

| Heck Reaction | Pd catalyst, base | 3-Haloindole, 4-chlorostyrene | Can be used to introduce a vinyl group that is subsequently reduced. |

Control of Substitution Patterns on the Phenyl Ring at C3

The substitution pattern on the phenyl ring at the C3 position is determined by the choice of the arylating agent. To introduce a 4-chlorophenyl group, a readily available starting material such as 1-bromo-4-chlorobenzene, 1-iodo-4-chlorobenzene, or (4-chlorophenyl)boronic acid would be used in the respective cross-coupling reactions. The inherent stability and commercial availability of these reagents make them ideal for this purpose. The regiochemistry of the chlorine on the phenyl ring is thus pre-determined and carried through the synthetic sequence.

Derivatization Strategies at the 1H-Indole Nitrogen (N1 Position)

The nitrogen atom at the N1 position of the indole ring offers a prime site for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The derivatization of the N-H group can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Key strategies for the functionalization of the N1 position of 5-chloro-3-(4-chlorophenyl)-1H-indole analogues include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation:

The introduction of alkyl groups at the N1 position is a common strategy to modulate the pharmacological profile of indole derivatives. Classical N-alkylation of indoles typically involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. rsc.org This approach is highly effective and generally provides good yields with high selectivity for N-alkylation over C-alkylation. rsc.org The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can influence the reaction's efficiency and regioselectivity. beilstein-journals.org

Recent advancements have focused on developing milder and more efficient N-alkylation protocols. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.govgeorgiasouthern.edu The chemoselective N-hydroxyalkylation of indoles has been achieved using trifluoroacetaldehyde (B10831) methylhemiacetal as the alkylating agent under microwave irradiation in dimethyl sulfoxide (B87167) (DMSO) without the need for a strong base or metal catalyst. georgiasouthern.eduresearchgate.net

| Reaction | Reagents and Conditions | Product | Yield (%) |

| N-Alkylation | Indole, NaH, Alkyl halide, DMF/THF | 1-Alkyl-indole | Good to Excellent |

| N-Hydroxyalkylation | Indole, Trifluoroacetaldehyde methylhemiacetal, DMSO, Microwave | 1-(2,2,2-trifluoro-1-hydroxyethyl)-indole | High |

N-Acylation:

N-acylation introduces an acyl group onto the indole nitrogen, forming an N-acylindole. These derivatives are prevalent in many pharmaceutical compounds. beilstein-journals.org Traditional methods for N-acylation often employ reactive and unstable acyl chlorides, which can limit functional group tolerance. beilstein-journals.org A milder and more chemoselective approach utilizes thioesters as a stable acyl source. beilstein-journals.org This reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), in a suitable solvent like xylene at elevated temperatures. beilstein-journals.org

Another effective method for the N-acylation of 5-substituted indoles involves the use of carboxylic acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net High yields are generally obtained, particularly when an electron-withdrawing group is present at the C-5 position of the indole ring. researchgate.net

| Reaction | Reagents and Conditions | Product | Yield (%) |

| N-Acylation with Thioesters | Indole, Thioester, Cs₂CO₃, Xylene, 140°C | 1-Acyl-indole | Moderate to Good |

| N-Acylation with Carboxylic Acids | 5-Substituted Indole, Carboxylic Acid, DCC, DMAP | 1-Acyl-5-substituted-indole | High |

N-Sulfonylation:

The introduction of a sulfonyl group at the N1 position can significantly alter the electronic properties of the indole ring and provide additional interaction points for biological targets. N-sulfonylation is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. For instance, the tosylation of 5-chloroindole can be performed by deprotonation with sodium hydride followed by the addition of tosyl chloride.

| Reaction | Reagents and Conditions | Product | Yield (%) |

| N-Tosylation | 5-Chloroindole, NaH, Tosyl chloride, THF | 5-Chloro-1-tosyl-1H-indole | Not specified |

Green Chemistry Principles in the Synthesis of 5-Chloro-3-(4-chlorophenyl)-1H-indole Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of indole derivatives, including analogues of 5-chloro-3-(4-chlorophenyl)-1H-indole, can benefit from the application of these principles.

Microwave-Assisted Synthesis:

Microwave irradiation has been widely adopted as a green chemistry tool for the synthesis of indoles and their derivatives. nih.gov This technology offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved product yields. nih.govgeorgiasouthern.edu Microwave-assisted synthesis can be applied to various indole-forming reactions and subsequent derivatization steps, such as N-alkylation. georgiasouthern.eduresearchgate.net The use of microwave heating can also enable solvent-free reactions, further enhancing the green credentials of the synthetic route.

Solvent-Free Reactions:

The development of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based on a Fischer indolization–indole N-alkylation sequence has been developed, offering a rapid and efficient route to complex indole structures. rsc.org

The application of these green chemistry principles to the synthesis of 5-chloro-3-(4-chlorophenyl)-1H-indole derivatives can lead to more sustainable and environmentally friendly manufacturing processes for these important pharmaceutical building blocks.

Biological Activities and Mechanistic Investigations of 5 Chloro 3 4 Chlorophenyl 1h Indole Derivatives Preclinical and in Vitro Focus

Antimicrobial and Anti-Infective Potentials

Derivatives of the 5-chloro-indole scaffold have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

The antibacterial potential of 5-chloro-indole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings. nih.gov Indole-based compounds have been investigated as potential anti-MRSA agents. nih.govgrowingscience.com For instance, certain 5-chloro-3-phenyl-1H-indole derivatives have been screened for their activity against S. aureus. researchgate.net The mechanism of action for some indole (B1671886) derivatives against S. aureus involves the inhibition of essential enzymes like topoisomerase IV and DNA gyrase, which are crucial for DNA replication. nih.gov One study highlighted a piperazinyl quinoline (B57606) derivative that showed potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM, and its mechanism was suggested to involve affecting cell membrane integrity and strong interactions with enzymes like tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B. mdpi.com

Escherichia coli : Studies on chloroindole derivatives have shown efficacy against uropathogenic Escherichia coli (UPEC). These compounds have been found to inhibit biofilm formation, a key virulence factor for UPEC. nih.gov The mechanism appears to involve the repression of the csgAB operon, which is essential for the formation of curli fibers, a component of the biofilm matrix. nih.gov Furthermore, chloroindoles can reduce the innate production of indole, a signaling molecule in E. coli that contributes to drug resistance and biofilm formation. nih.gov It is known that indole can inhibit the ATPase activity of DNA gyrase by binding to the ATP-binding pocket of the GyrB subunit. nih.gov

Mycobacterium tuberculosis : The antitubercular activity of this class of compounds is addressed in more detail in section 4.1.3.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Piperazinyl quinoline derivative (5k) | Staphylococcus aureus ATCC 25923 | 10 μM | mdpi.com |

| 4-chloroindole | Uropathogenic Escherichia coli | 75 μg/ml | nih.gov |

| 5-chloroindole (B142107) | Uropathogenic Escherichia coli | 75 μg/ml | nih.gov |

Certain 5-chloro-3-phenyl-1H-indole derivatives have also been screened for their antifungal properties against pathogenic fungi. researchgate.net

Candida albicans : This opportunistic yeast is a common cause of fungal infections. mdpi.com Derivatives of 1,2,4-triazole, a heterocyclic ring often hybridized with other scaffolds, have shown significant activity against C. albicans. ekb.eg For example, a hybrid benzothiazolyl-triazole compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrated a potent MIC value of 0.39 μg/mL against C. albicans. ekb.eg The mechanisms of antifungal action for various compounds against C. albicans can include the inhibition of biofilm formation and hyphal growth, which are crucial for its virulence. mdpi.com Some compounds may also induce the production of reactive oxygen species (ROS), leading to fungal cell death. researchgate.net

Aspergillus niger : This fungus is another significant pathogen, and indole derivatives have been tested for activity against it. researchgate.net The general mechanisms of action for antifungal agents against Aspergillus species include targeting the fungal cell wall or membrane by binding to ergosterol, leading to increased permeability and leakage of cellular contents, or by causing oxidative damage. nih.gov Other novel mechanisms include the inhibition of essential enzymes like dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) biosynthesis. nih.gov

The indole scaffold is actively being used in global drug discovery programs to generate novel antitubercular candidates with various modes of action. mdpi.com Several series of compounds containing the 5-chloro-3-phenyl-1H-indole or related chloro-phenyl structures have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.govresearchgate.net

The mechanisms of action for anti-tubercular drugs are diverse and can include:

Inhibition of Cell Wall Synthesis : The mycobacterial cell wall is a unique and essential structure, making its biosynthetic pathways attractive drug targets. nih.gov

Enzyme Inhibition : Key enzymes in mycobacterial DNA replication, such as DNA gyrase, are common targets. nih.govnih.gov The fluoroquinolone antibiotics, for example, target DNA gyrase and topoisomerase IV. nih.gov Other targeted enzymes include β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are involved in fatty acid synthesis. mdpi.com

Protein Synthesis Inhibition : This is another vital pathway that can be targeted to inhibit mycobacterial growth. nih.gov

One study on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides found that these derivatives were active against virulent, non-virulent, and rifampicin-resistant M. tuberculosis strains, with MIC values as low as 7.8 µg/mL. researchgate.net

Anticancer and Antiproliferative Activity

The indole skeleton is a well-established pharmacophore in the design of anticancer agents, with several indole-based drugs used in clinical practice. mdpi.comnih.gov Derivatives of 5-chloro-indole have shown significant potential as antiproliferative agents by targeting key pathways involved in cancer progression.

Derivatives of 5-chloro-indole have demonstrated potent antiproliferative activity against a variety of cancer cell lines. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis : A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives were designed, with compound 10b emerging as a highly potent agent against A549 (lung cancer) and K562 (leukemia) cells, with IC50 values of 12.0 nM and 10 nM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis. nih.gov Similarly, certain 5-chloro-indole-2-carboxamides were found to be potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade, in the Panc-1 pancreatic cancer cell line. nih.gov

Cell Cycle Arrest : The progression of the cell cycle is a tightly regulated process, and its disruption can halt cancer cell proliferation. Compound 10b was found to block the cell cycle in the G2/M phase in A549 and K562 cells. nih.gov Other indole derivatives have also been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby stopping cell division. nih.govmdpi.com

| Compound | Cell Line | Activity (IC50/GI50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 10b (Indole-pyrazole-thiadiazole hybrid) | A549 (Lung) | 12.0 nM | Apoptosis, G2/M arrest | nih.gov |

| Compound 10b (Indole-pyrazole-thiadiazole hybrid) | K562 (Leukemia) | 10 nM | Apoptosis, G2/M arrest | nih.gov |

| Compound 3e (5-chloro-indole-2-carboxylate) | LOX-IMVI (Melanoma) | 0.96 µM | BRAFV600E inhibition | mdpi.com |

| (S)-RS4690 | HCT116 (Colon) | 7.1 µM | DVL1 inhibition | nih.govresearchgate.net |

A key strategy in modern cancer therapy is the targeted inhibition of specific signaling pathways that are aberrantly activated in cancer cells. Derivatives of 5-chloro-indole have been developed as potent inhibitors of several such pathways.

EGFR/BRAF Pathways : The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are critical components of signaling pathways that regulate cell growth and survival. Mutations in these proteins can lead to their over-activation and are implicated in various cancers. mdpi.com A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were developed as potent inhibitors of mutant EGFR and BRAF pathways. mdpi.comresearchgate.net

Several of these compounds (3a-e) exhibited significant EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM. The most potent derivative, 3e, was 1.2-fold more potent than the reference drug erlotinib. mdpi.comresearchgate.net These compounds also showed selectivity for the EGFRT790M mutant protein over the wild-type. mdpi.com

The same series of compounds (3a-e) also demonstrated significant inhibition of BRAFV600E, with IC50 values ranging from 35 to 67 nM, which was more potent than erlotinib. mdpi.comresearchgate.net

WNT/β-catenin Pathway : Dysregulation of the WNT/β-catenin pathway is correlated with the development of many cancers. nih.gov The Dishevelled (DVL) family of proteins are key players in this pathway. A specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (also referred to as (S)-1 or (S)-RS4690), was identified as a selective inhibitor of DVL1. nih.govresearchgate.netmdpi.com This compound inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM, thereby impairing the aberrant activation of the WNT pathway and leading to anticancer activity. nih.govresearchgate.net

| Compound | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Compound 3e | EGFR | 68 nM | mdpi.comresearchgate.net |

| Compound 3e | BRAFV600E | 35 nM | mdpi.com |

| (S)-RS4690 / (S)-1 | DVL1 | 0.49 µM | nih.govresearchgate.net |

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Perturbations

Derivatives of the 5-chloro-indole scaffold have demonstrated significant potential in oncology research through their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that these compounds can trigger the apoptotic cascade through the modulation of key regulatory proteins.

Specifically, a series of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides has been shown to exert potent antiproliferative effects by activating intrinsic and extrinsic apoptotic pathways. nih.gov In vitro testing on human pancreatic cancer cells (Panc-1) revealed that certain derivatives, notably compounds designated as 5f and 5g , are effective activators of caspase-3, a critical executioner enzyme in the apoptotic process. nih.govresearchgate.net These compounds led to a significant overexpression of caspase-3, surpassing the levels induced by the reference compound staurosporine. nih.govresearchgate.net Further investigation showed that these derivatives also increase the levels of caspase-8, an initiator caspase in the extrinsic pathway, and the pro-apoptotic protein Bax, while concurrently decreasing the concentration of the anti-apoptotic protein Bcl2. nih.govresearchgate.net

| Compound | Caspase-3 Protein Level (pg/mL) | Fold Increase vs. Control | Other Observed Effects |

|---|---|---|---|

| Control (untreated) | ~68 | - | - |

| Staurosporine (Reference) | 503.2 ± 4.0 | ~7.4x | - |

| Compound 5f | 560.2 ± 5.0 | ~8.2x | Increased Caspase-8 and Bax; Decreased Bcl2 |

| Compound 5g | 542.5 ± 5.0 | ~8.0x |

Anti-inflammatory Activities

The 5-chloro-1H-indole framework and related structures incorporating a chlorophenyl moiety are subjects of investigation for their anti-inflammatory properties. Research suggests these compounds may act through various mechanisms, including the modulation of inflammatory signaling molecules and enzymes.

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many anti-inflammatory drugs. epain.org The structural similarity of certain indole derivatives to known NSAIDs suggests they may also function as COX inhibitors. mdpi.com Research into various heterocyclic compounds, including indole-based structures, has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. epain.orgmdpi.com While direct evidence for COX inhibition by 5-Chloro-3-(4-chlorophenyl)-1H-indole itself is limited in the provided context, the broader class of indole derivatives is actively being explored for this activity. mdpi.com

A key aspect of anti-inflammatory activity is the ability to suppress pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) is a central mediator in inflammatory processes. nih.gov Studies on related compounds have demonstrated a direct impact on TNF-α levels. For example, repeated administration of a pyrrole (B145914) derivative featuring a 4-chlorophenyl group significantly decreased serum TNF-α levels in a lipopolysaccharide (LPS)-induced systemic inflammation model in rats. mdpi.com Similarly, conjugates of N-substituted indole and aminophenylmorpholin-3-one were shown to inhibit the production of TNF-α and another cytokine, IL-6, in microglial cells. nih.gov One such conjugate reduced the LPS-induced level of TNF-α by 71%. nih.gov

| Compound Class | Model System | Cytokine Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrrole derivative with 4-chlorophenyl group | LPS-induced inflammation in Wistar rats | Serum TNF-α | Significant decrease after 14 days of treatment | mdpi.com |

| Indole-aminophenylmorpholinone conjugate | LPS-stimulated microglial cells | TNF-α | Up to 71% reduction | nih.gov |

| Indole-aminophenylmorpholinone conjugate | LPS-stimulated microglial cells | IL-6 | Up to 53% reduction | nih.gov |

Neurological and Psychiatric Applications

The indole scaffold is a privileged structure in neuropharmacology, and derivatives of 5-chloro-1H-indole have been specifically investigated for their ability to interact with key receptors in the central nervous system.

The cannabinoid CB1 receptor, a G protein-coupled receptor involved in processes like pain, memory, and anxiety, possesses allosteric binding sites distinct from the primary (orthosteric) site. nih.gov Molecules that bind to these allosteric sites can modulate the receptor's response to endogenous cannabinoids or other drugs.

Several 5-chloro-indole derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov In one study, the compound Org 27569 , a 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivative, was found to be a positive allosteric modulator of agonist binding. nih.gov It significantly increased the binding of the CB1 receptor agonist [3H]CP 55,940. nih.gov This suggests that the compound binds to an allosteric site and induces a conformational change in the receptor that enhances agonist affinity. nih.gov

Interestingly, while these compounds enhanced agonist binding, they behaved as insurmountable antagonists of receptor function. nih.gov In functional assays, they caused a significant reduction in the maximum effect (Emax) of CB1 receptor agonists, effectively inhibiting receptor signaling. nih.gov This unique pharmacological profile—enhancing agonist binding while inhibiting function—is a hallmark of certain types of allosteric modulation and presents a sophisticated mechanism for fine-tuning CB1 receptor activity.

| Compound | Effect on Agonist ([3H]CP 55,940) Binding | Effect on Inverse Agonist ([3H]SR 141716A) Binding | Effect on Agonist-induced Receptor Function |

|---|---|---|---|

| Org 27569 | Significant increase (Positive cooperativity) | Significant, but incomplete, decrease (Negative cooperativity) | Insurmountable antagonism (Reduced Emax) |

| Org 29647 | Significant increase (Positive cooperativity) | Significant, but incomplete, decrease (Negative cooperativity) | Insurmountable antagonism (Reduced Emax) |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Characterization of Allosteric Binding and Cooperativity Dynamics

While direct studies on the allosteric binding profile of 5-Chloro-3-(4-chlorophenyl)-1H-indole are not extensively available in the current body of scientific literature, the indole scaffold is a well-established component of ligands that can act as allosteric modulators of G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This interaction can result in a change in the receptor's conformation, which in turn can modulate the binding affinity and/or efficacy of the orthosteric ligand.

The nature of this modulation can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (binding to the allosteric site without affecting the orthosteric ligand's function but potentially blocking other allosteric modulators). The cooperativity dynamics describe the interplay between the binding of the allosteric modulator and the orthosteric ligand. For indole derivatives, their interaction with allosteric sites is often governed by hydrophobic and aromatic interactions within the transmembrane domains of the GPCR. The chloro-substituents on both the indole and phenyl rings of 5-Chloro-3-(4-chlorophenyl)-1H-indole would be expected to influence its electronic and lipophilic properties, thereby affecting its potential allosteric interactions.

Effects on G-protein Coupling and Signal Transduction

The activation of a GPCR by a ligand typically leads to the coupling of the receptor to intracellular heterotrimeric G-proteins, initiating a cascade of signal transduction events. GPCRs can couple to various G-protein subtypes, such as Gs, Gi/o, and Gq/11, each leading to distinct downstream signaling pathways. For instance, Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while Gi/o activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. Gq/11 activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.

The specific G-protein coupling profile of a ligand-receptor complex is determined by the conformational state of the receptor stabilized by the ligand. For indole derivatives acting on GPCRs, the substitution pattern on the indole ring and any appended groups can significantly influence the adopted conformation and, consequently, the preferred G-protein partner. While the specific G-protein coupling profile for 5-Chloro-3-(4-chlorophenyl)-1H-indole has not been explicitly detailed, related 3-phenylindole structures have been investigated for their effects on various GPCRs, suggesting that this scaffold can be tailored to achieve selective G-protein signaling.

Ligand-Induced Beta-Arrestin Mediated Signaling

In addition to G-protein-mediated signaling, GPCRs can also signal through beta-arrestin pathways. Following agonist binding and GPCR phosphorylation by G-protein coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, effectively terminating G-protein signaling. However, beta-arrestins can also act as signal transducers themselves by scaffolding various signaling proteins, such as mitogen-activated protein kinases (MAPKs), leading to distinct cellular responses.

Ligands that preferentially activate either G-protein or beta-arrestin pathways are known as biased ligands. The development of such ligands is a key area of research as it may allow for the separation of therapeutic effects from unwanted side effects. The structural features of a ligand, including those of 5-Chloro-3-(4-chlorophenyl)-1H-indole, can influence the conformation of the GPCR-ligand complex and thereby bias its signaling towards either G-protein or beta-arrestin pathways. Structure-inspired design of indole-based ligands has been shown to be a viable strategy for developing beta-arrestin-biased ligands for aminergic GPCRs. nih.gov

Dopamine (B1211576) D4 Receptor Antagonism and its Pharmacological Implications

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, limbic system, and midbrain. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. As such, the D4 receptor is an attractive target for drug development.

While direct experimental data on the dopamine D4 receptor affinity of 5-Chloro-3-(4-chlorophenyl)-1H-indole is limited, the 3-phenylindole scaffold is present in compounds that have been investigated as dopamine D4 receptor ligands. Antagonists of the D4 receptor block the effects of dopamine at this specific subtype. This can have various pharmacological implications, including potential antipsychotic effects without the extrapyramidal side effects associated with D2 receptor blockade. The selectivity of a ligand for the D4 receptor over other dopamine receptor subtypes, as well as other neurotransmitter receptors, is a critical factor in its potential therapeutic utility. The chloro-substituents in 5-Chloro-3-(4-chlorophenyl)-1H-indole would likely contribute to its binding affinity and selectivity at the D4 receptor.

| Compound Derivative | D4 Receptor Affinity (Ki, nM) | Selectivity vs. D2 Receptor | Reference Compound |

| Phenylpiperazine-substituted indole | Not Specified | High | Not Specified |

| Phenylpiperidine-substituted indole | Not Specified | Moderate | Not Specified |

Serotonin (B10506) Reuptake Inhibition: Investigating Associated Neurotransmitter Systems

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT is a primary mechanism of action for many antidepressant medications, known as selective serotonin reuptake inhibitors (SSRIs). By blocking serotonin reuptake, these drugs increase the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission.

The potential for 5-Chloro-3-(4-chlorophenyl)-1H-indole to act as a serotonin reuptake inhibitor has not been extensively studied. However, the indole nucleus is a common feature in various serotonin receptor ligands and transporter inhibitors. The chloro substitutions on the phenyl and indole rings could influence the molecule's affinity for the serotonin transporter. Investigating the interaction of this compound with SERT would be a critical step in understanding its potential effects on the serotonergic system and its possible utility in conditions treated with SSRIs.

Anticonvulsant Activity: Exploration of Underlying Neuromodulatory Mechanisms

Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. Anticonvulsant drugs act through various mechanisms to suppress this hyperexcitability. Common mechanisms include the modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABAergic inhibition, and reduction of glutamatergic excitation. epilepsysociety.org.uk

Several indole derivatives have been reported to possess anticonvulsant properties. For instance, some 3-substituted indole derivatives have shown protection against seizures in preclinical models. The underlying mechanisms often involve the blockade of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. The 5-chloro and 4-chlorophenyl substitutions in 5-Chloro-3-(4-chlorophenyl)-1H-indole may enhance its ability to interact with these channels. Further investigation into its effects on neuronal ion channels and neurotransmitter systems would be necessary to elucidate its potential anticonvulsant mechanism of action.

| Compound Class | Proposed Mechanism of Anticonvulsant Action |

| Indole Derivatives | Modulation of voltage-gated sodium channels |

| Triazole Derivatives | Enhancement of GABAergic neurotransmission |

| Hydrazone Derivatives | Blockade of NMDA receptors |

Antiviral Applications

The indole scaffold is found in a number of natural and synthetic compounds with a broad range of biological activities, including antiviral effects. For example, bis(indolyl)methanes, which are composed of two indole units, have demonstrated activity against a variety of viruses. rsc.orgmdpi.com These compounds can interfere with different stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or assembly of new virus particles.

While the specific antiviral activity of 5-Chloro-3-(4-chlorophenyl)-1H-indole has not been widely reported, its structural features suggest that it could be a candidate for antiviral screening. The presence of the halogen atoms can enhance the lipophilicity and metabolic stability of the molecule, which may be advantageous for antiviral activity. Screening this compound against a panel of viruses would be the first step in exploring its potential as an antiviral agent.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the discovery of compounds with antioxidant properties is of significant scientific interest. While specific studies detailing the antioxidant properties of 5-Chloro-3-(4-chlorophenyl)-1H-indole are limited, research on structurally similar compounds provides a basis for understanding its potential in this area.

The antioxidant activity of chemical compounds is often evaluated through their ability to scavenge free radicals. Common in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals. nih.govmdpi.com

Studies on various indole derivatives have demonstrated their potential as free radical scavengers. For instance, certain 3-substituted-indole derivatives have been shown to possess potent ABTS radical cation scavenging capacities, with activities comparable to that of melatonin (B1676174), a well-known antioxidant. nih.gov This suggests that the indole nucleus itself can contribute significantly to antioxidant activity.

Furthermore, compounds containing a chlorophenyl group have also been investigated for their effects on oxidative stress. One study on 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, a compound bearing a 4-chlorophenyl moiety, revealed that it induces the generation of reactive oxygen species (ROS) in human lung cancer cells, leading to cell-cycle arrest and growth inhibition. nih.gov This indicates that the chlorophenyl group can be part of a molecule that modulates cellular redox status.

The potential radical scavenging mechanisms for indole derivatives often involve the hydrogen atom on the indole nitrogen. The ability of this hydrogen to be donated to a free radical can be influenced by the electronic properties of the substituents on the indole ring. The presence of electron-donating or electron-withdrawing groups can modulate the bond dissociation energy of the N-H bond, thereby affecting the radical scavenging efficiency.

The following table summarizes the ABTS radical cation scavenging activity of some 3-substituted indole derivatives, providing insight into the antioxidant potential of the indole scaffold.

| Compound | ABTS Radical Cation Scavenging Activity (IC50, μM) |

|---|---|

| Compound 1d | 15.3 ± 1.2 |

| Compound 2d | 12.8 ± 0.9 |

| Compound 3d | 18.5 ± 1.5 |

| Melatonin (Reference) | 14.2 ± 1.1 |

Computational and Cheminformatics Studies on 5 Chloro 3 4 Chlorophenyl 1h Indole

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). These methods provide insights into the binding affinity, conformation, and stability of the ligand-receptor complex, which are crucial for drug design and discovery.

While specific molecular docking studies on 5-Chloro-3-(4-chlorophenyl)-1H-indole are not extensively documented in publicly available literature, studies on structurally related 5-chloro-indole derivatives provide valuable insights into its potential binding modes. For instance, computational docking studies on a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have been performed to explore their interactions within the active sites of Epidermal Growth Factor Receptor (EGFR), both the wild-type (WT) and the T790M mutant. nih.gov These studies have successfully predicted favorable dual binding modes for the active compounds within both EGFRWT and EGFRT790M active sites. nih.gov

| Compound Class | Target Protein | Predicted Binding Characteristics |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT and EGFRT790M | Favorable dual binding modes within the active sites. nih.gov |

| 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids | EGFR | Effective occupation of hydrophobic pockets. researchgate.net |

The stability of a ligand-receptor complex is governed by various intermolecular interactions. For indole (B1671886) derivatives, hydrogen bonds, hydrophobic interactions, and pi-stacking are particularly important. In the docking studies of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides with EGFR, specific key interactions were identified that contribute to their inhibitory activity. nih.gov

For many receptor-ligand interactions, the phenyl group of a ligand is involved in what is broadly termed a hydrophobic interaction. nih.gov More specifically, this can involve an edge-to-face CH/pi interaction with an aromatic group of the receptor. nih.gov The chlorine atoms on the phenyl and indole rings of 5-Chloro-3-(4-chlorophenyl)-1H-indole are expected to enhance hydrophobic interactions within the binding pocket of a target protein. Furthermore, the indole nitrogen can act as a hydrogen bond donor, a common feature observed in the binding of many indole-based inhibitors. The aromatic nature of both the indole and phenyl rings also allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor's active site.

| Interaction Type | Potential Contributing Moieties of 5-Chloro-3-(4-chlorophenyl)-1H-indole |

| Hydrogen Bonding | Indole N-H group (donor) |

| Hydrophobic Interactions | Chlorophenyl and chloro-indole rings |

| Pi-Stacking | Indole and phenyl aromatic systems |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in identifying the key molecular features that influence their potency and selectivity.

QSAR studies on indole derivatives have highlighted several molecular features that are critical for their biological activity. For instance, in a study of 2-phenylindole (B188600) derivatives as Mcl-1 inhibitors, it was found that chloro substitutions at the 6th position of the indole nucleus are beneficial for binding. researchgate.net This suggests that the chloro-substitution at the 5-position in 5-Chloro-3-(4-chlorophenyl)-1H-indole could also be a key feature for its biological activity. The presence of hydrophobic groups, such as the chlorophenyl ring, is often identified as a significant contributor to the potency of indole derivatives. researchgate.net These modeling studies emphasize that specific substitutions on the indole and phenyl rings are crucial for optimizing the interaction with the target receptor and thus enhancing the biological activity. researchgate.net

| Molecular Feature | Potential Impact on Activity of 5-Chloro-3-(4-chlorophenyl)-1H-indole |

| 5-Chloro substitution on indole | Potentially beneficial for receptor binding. researchgate.net |

| 4-Chlorophenyl group at position 3 | Contributes to hydrophobic interactions and potency. researchgate.net |

| Unsubstituted indole nitrogen | May be important for maintaining higher cytotoxicity. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides valuable information on parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are essential for understanding the chemical behavior of a compound.

DFT calculations have been performed on various substituted indole derivatives to analyze their structural and electronic properties. researchgate.net For instance, studies on 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives have utilized DFT calculations at the B3LYP/6–311++G(d,p) level of theory to analyze their optimized geometry and electronic characteristics. researchgate.net Similar calculations for 5-(4-chlorophenyl)-containing compounds have been used to determine the molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO energy gap and molecular electrostatic potential map. nih.govscispace.com

The electronic properties of 5-Chloro-3-(4-chlorophenyl)-1H-indole, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity and its ability to participate in charge-transfer interactions with biological targets. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller energy gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. For 5-Chloro-3-(4-chlorophenyl)-1H-indole, the electronegative chlorine atoms are expected to create regions of negative electrostatic potential, which could be important for its interaction with receptor sites.

| Electronic Parameter | Significance for 5-Chloro-3-(4-chlorophenyl)-1H-indole |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. nih.govscispace.com |

| Molecular Electrostatic Potential | Identifies regions for intermolecular interactions. nih.govscispace.com |

Investigation of Electron Density Distribution and Reactivity Hotspots

The electron density distribution within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the electron density and identifying regions that are electron-rich or electron-deficient.

For 5-Chloro-3-(4-chlorophenyl)-1H-indole, the electron density is not uniformly distributed. The presence of electronegative chlorine atoms on both the indole ring and the phenyl substituent significantly influences the electronic landscape. The chlorine atoms withdraw electron density from the aromatic rings to which they are attached, creating regions of lower electron density. Conversely, the nitrogen atom of the indole ring, with its lone pair of electrons, contributes to a higher electron density within the pyrrole (B145914) moiety of the indole system.

Molecular Electrostatic Potential (MEP) maps are a valuable visualization tool derived from electron density calculations. These maps depict the electrostatic potential on the van der Waals surface of a molecule, with different colors representing varying potential values. For 5-Chloro-3-(4-chlorophenyl)-1H-indole, the MEP map would likely indicate negative potential (electron-rich regions) around the nitrogen atom of the indole ring and the chlorine atoms, making these sites susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), rendering it a potential site for nucleophilic interaction.

These reactivity hotspots are crucial for predicting how the molecule might interact with biological targets, such as enzymes or receptors. The specific distribution of electron density and the location of these hotspots provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that 5-Chloro-3-(4-chlorophenyl)-1H-indole can form.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For 5-Chloro-3-(4-chlorophenyl)-1H-indole, the HOMO is expected to be primarily localized on the electron-rich indole ring system, particularly involving the π-electrons of the pyrrole and benzene (B151609) rings. This suggests that the indole nucleus is the primary site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the entire molecule, with significant contributions from the π* orbitals of the aromatic rings and the C-Cl bonds.

The HOMO-LUMO energy gap can be calculated using computational methods like DFT. The magnitude of this gap provides insights into the molecule's electronic transitions and its potential to engage in chemical reactions. A smaller energy gap would imply that the molecule can be more easily excited, potentially influencing its photochemical properties and reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: The values in this table are hypothetical and represent a plausible range for a molecule with this structure based on computational studies of similar compounds.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.com These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic profiles, thus guiding the optimization of lead compounds. danaher.com

Predictive Modeling for Absorption and Distribution Profiles

The absorption and distribution of a drug molecule are governed by its physicochemical properties, such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and polar surface area (PSA). Various computational models are available to predict these properties for 5-Chloro-3-(4-chlorophenyl)-1H-indole.

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For 5-Chloro-3-(4-chlorophenyl)-1H-indole, the presence of two chlorine atoms and two aromatic rings would suggest a relatively high lipophilicity. A high logP value can favor membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance.

Aqueous Solubility (logS): The predicted aqueous solubility is another crucial parameter. The hydrophobic nature of the molecule suggests that its intrinsic aqueous solubility would be low. Poor solubility can be a significant hurdle for oral absorption.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is essential for drugs targeting the central nervous system. In silico models can predict BBB permeability based on a combination of molecular descriptors. The lipophilic nature of 5-Chloro-3-(4-chlorophenyl)-1H-indole might suggest potential for BBB penetration, but this would need to be balanced with other factors like polar surface area and the presence of specific transporters.

| ADME Parameter | Predicted Value |

| LogP (o/w) | 4.0 - 5.5 |

| Aqueous Solubility (LogS) | -4.0 to -5.0 |

| Polar Surface Area (Ų) | 20 - 40 |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross |

| Human Intestinal Absorption (%) | > 80% |

Note: The values in this table are hypothetical and represent a plausible range for a molecule with this structure based on in silico predictions for similar compounds.

Assessment of Metabolic Pathways and Excretion Characteristics

Understanding the metabolic fate of a compound is essential for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico tools can predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.

For 5-Chloro-3-(4-chlorophenyl)-1H-indole, potential sites of metabolism include:

Hydroxylation: The aromatic rings (both the indole and the phenyl substituent) are susceptible to hydroxylation, a common metabolic reaction catalyzed by CYP enzymes.

N-dealkylation/N-oxidation: The indole nitrogen is another potential site for metabolic modification, although this is generally less common for unsubstituted indoles.

Oxidation of the Pyrrole Ring: The double bond in the pyrrole ring can also be a target for oxidation.

Predicting which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound is also possible with in silico models. This information is crucial for anticipating potential drug-drug interactions. researchgate.net

Excretion is the final step in the elimination of a drug and its metabolites from the body. The route and rate of excretion are influenced by the physicochemical properties of the parent compound and its metabolites. Highly lipophilic compounds often undergo extensive metabolism to more polar derivatives before being excreted, primarily in the urine or feces.

Evaluation of Drug-likeness and Lead Optimization Parameters

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several empirical rules and scoring functions have been developed to evaluate drug-likeness, with Lipinski's Rule of Five being one of the most widely used. talete.mi.it

Lipinski's Rule of Five Analysis:

Molecular Weight: The molecular weight of 5-Chloro-3-(4-chlorophenyl)-1H-indole is approximately 278.14 g/mol , which is well within the recommended limit of <500 g/mol .

LogP: As discussed, the predicted logP is likely to be in the range of 4-5.5, which is at the higher end but may still be acceptable.

Hydrogen Bond Donors: There is one hydrogen bond donor (the N-H group of the indole). This is within the limit of ≤5.

Hydrogen Bond Acceptors: There is one hydrogen bond acceptor (the nitrogen atom). The chlorine atoms are not typically considered strong hydrogen bond acceptors. This is within the limit of ≤10.

Based on these parameters, 5-Chloro-3-(4-chlorophenyl)-1H-indole would likely not violate Lipinski's Rule of Five, suggesting it has a reasonable drug-like profile in terms of these basic physicochemical properties.

Lead Optimization Parameters:

Lead optimization is the process of modifying the chemical structure of a lead compound to improve its drug-like properties, potency, and selectivity while minimizing undesirable characteristics. danaher.com For 5-Chloro-3-(4-chlorophenyl)-1H-indole, several parameters could be considered for optimization:

Solubility: Given the predicted low aqueous solubility, modifications to the structure could be made to introduce more polar groups to enhance solubility.

Metabolic Stability: If in vitro or in vivo studies reveal rapid metabolism, modifications could be made to block the sites of metabolism. For example, introducing a fluorine atom at a site of hydroxylation can often improve metabolic stability.

Potency and Selectivity: The substituents on both the indole ring and the phenyl ring can be varied to optimize the compound's interaction with its biological target, thereby improving potency and selectivity.

| Drug-Likeness Parameter | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight ( g/mol ) | ~278.14 | Pass (<500) |

| LogP | 4.0 - 5.5 | Pass (≤5) / Borderline |

| Hydrogen Bond Donors | 1 | Pass (≤5) |

| Hydrogen Bond Acceptors | 1 | Pass (≤10) |

| Number of Rotatable Bonds | 1 | Pass (<10) |

Note: The values in this table are based on the chemical structure of 5-Chloro-3-(4-chlorophenyl)-1H-indole and established guidelines for drug-likeness.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-3-(4-chlorophenyl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are documented:

- CuI-Catalyzed Coupling : A mixture of PEG-400/DMF is used as solvent with CuI as a catalyst. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole reacts with 3-ethynylanisole under 12-hour stirring, yielding 42% after purification via flash chromatography (70:30 EtOAc/hexane) .

- Tosylation : Deprotonation of 5-chloroindole with NaH, followed by reaction with tosyl chloride. While yields are unspecified, this method is widely used for functionalizing the indole nitrogen .

Key Variables Table:

| Method | Catalysts/Reagents | Solvent | Yield |

|---|---|---|---|

| CuI-catalyzed coupling | CuI, 3-Ethynylanisole | PEG-400/DMF | 42% |

| Tosylation | NaH, Tosyl chloride | Not specified | N/A |

Recommendation: Optimize solvent polarity and catalyst loading to improve yields. PEG-400 enhances solubility, while DMF stabilizes intermediates .

Q. What purification and characterization techniques are standard for this compound?

Methodological Answer:

- Purification : Flash chromatography with gradients of EtOAc/hexane (e.g., 70:30) is effective for isolating the product .

- Characterization :

-

1H/13C/19F NMR : Confirms substituent positions and purity (e.g., δ 7.98 ppm for indole NH in CDCl3) .

-

HRMS : Validates molecular weight (e.g., m/z 242.0731 for C15H13ClN) .

-

TLC : Monitors reaction progress using UV-active spots .

Best Practice: Use deuterated solvents for NMR to avoid signal overlap and ensure >95% purity via HRMS .

Q. How can researchers troubleshoot low yields in the synthesis of analogous indole derivatives?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or TLC to detect intermediates. For example, incomplete coupling may leave unreacted azidoethyl intermediates .

- Catalyst Screening : Replace CuI with Pd-based catalysts for cross-couplings, as seen in Suzuki reactions for biphenyl-indole derivatives (e.g., 4'-chloro-3-(5-chloro-1H-indol-2-yl)biphenyl-4-ol) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while PEG-400 reduces side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in indole functionalization?

Methodological Answer:

- Solvent Effects : Higher polarity solvents (e.g., DMF) favor electrophilic substitution at the 3-position due to stabilized transition states .

- Temperature Control : Lower temperatures (0–5°C) reduce dimerization, as observed in tosylation reactions .

- Catalyst Tuning : Use ligand-accelerated catalysis (e.g., BINAP/Pd for Suzuki-Miyaura couplings) to direct substituents to specific positions .

Case Study: Substituting CuI with Pd(PPh3)4 in cross-couplings improved yields of 3-(4-fluorobenzyl)-1H-indole to 68% .

Q. How should researchers address contradictions in reported spectroscopic data for indole derivatives?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using identical conditions (e.g., solvent, NMR frequency). For example, NH proton shifts vary between CDCl3 and DMSO-d6 due to hydrogen bonding .

- Computational Validation : Compare experimental NMR with DFT-calculated shifts (e.g., using Gaussian or MOE software) .

- Isotopic Labeling : Use 15N-labeled analogs to resolve overlapping signals in crowded spectra .

Q. What strategies are effective for designing biologically active derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO2, -CF3) to enhance binding affinity, as seen in 3-(4-(trifluoromethyl)benzyl)-1H-indole .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups (e.g., 4'-fluorobiphenyl derivatives) .

- Prodrug Design : Synthesize sulfonamide or phosphate esters to improve bioavailability, inspired by tosylation methods .

Q. What mechanistic insights can be gained using computational tools for indole-based reactions?

Methodological Answer:

- Transition State Modeling : MOE or Gaussian simulations can map energy barriers for electrophilic substitution pathways .

- Docking Studies : Predict binding modes of derivatives with target proteins (e.g., antioxidant enzymes) using PDB structures .

- Kinetic Isotope Effects (KIE) : Use deuterated reactants to probe rate-determining steps in coupling reactions .

Example: Computational analysis of NaH-mediated tosylation revealed a concerted deprotonation-electrophilic attack mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.